Cas no 1449520-79-9 (2-(3-chloro-4-hydroxyphenyl)benzoic acid)

2-(3-chloro-4-hydroxyphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- [1,1'-Biphenyl]-2-carboxylic acid, 3'-chloro-4'-hydroxy-
- 2-(3-chloro-4-hydroxyphenyl)benzoic acid
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- MDL: MFCD30488269
- インチ: 1S/C13H9ClO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)
- InChIKey: BHAABOWDKLZQKY-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(O)C(Cl)=C2)=CC=CC=C1C(O)=O
2-(3-chloro-4-hydroxyphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330541-10g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 10g |
$3929.0 | 2023-09-04 | ||
Enamine | EN300-330541-5.0g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 5.0g |
$2277.0 | 2023-02-22 | ||
Enamine | EN300-330541-0.05g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 0.05g |
$768.0 | 2023-09-04 | ||
Enamine | EN300-330541-1.0g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330541-0.25g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 0.25g |
$840.0 | 2023-09-04 | ||
Enamine | EN300-330541-1g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 1g |
$914.0 | 2023-09-04 | ||
Enamine | EN300-330541-2.5g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 2.5g |
$1791.0 | 2023-09-04 | ||
Enamine | EN300-330541-0.5g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 0.5g |
$877.0 | 2023-09-04 | ||
Enamine | EN300-330541-10.0g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 10.0g |
$3376.0 | 2023-02-22 | ||
Enamine | EN300-330541-0.1g |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
1449520-79-9 | 0.1g |
$804.0 | 2023-09-04 |
2-(3-chloro-4-hydroxyphenyl)benzoic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-(3-chloro-4-hydroxyphenyl)benzoic acidに関する追加情報
2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid: A Comprehensive Overview
2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid (CAS No. 1449520-79-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as C4H3ClO3, is characterized by its unique structure, which combines a benzoic acid moiety with a substituted phenyl group. The presence of a hydroxyl (-OH) and a chlorine (Cl) substituent on the phenyl ring introduces intriguing electronic and steric effects, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid in drug discovery. Researchers have explored its ability to modulate cellular signaling pathways, particularly in the context of inflammatory diseases and cancer. The hydroxyl group on the phenyl ring plays a crucial role in hydrogen bonding, which enhances the molecule's bioavailability and interaction with biological targets. Moreover, the chlorine substituent contributes to the molecule's lipophilicity, making it an attractive candidate for designing drugs with optimal pharmacokinetic properties.
In addition to its pharmacological applications, 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid has been investigated for its role in materials science. The compound exhibits interesting electronic properties due to its conjugated aromatic system, which makes it a potential candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (OLEDs), where its electronic characteristics could enhance device performance.
The synthesis of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid has also been a topic of recent scientific inquiry. Traditional methods involve multi-step reactions, often requiring harsh conditions and expensive reagents. However, advancements in catalytic chemistry have enabled more efficient and environmentally friendly syntheses. For instance, the use of transition metal catalysts has significantly streamlined the synthesis process, reducing both time and cost while improving yield.
Another area of interest is the environmental impact of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid. As industries increasingly prioritize sustainability, researchers are exploring the biodegradation pathways of this compound. Preliminary studies suggest that under certain microbial conditions, the compound can be effectively degraded into non-toxic byproducts. This finding is crucial for assessing its safety profile and ensuring its responsible use in industrial applications.
Furthermore, computational chemistry has played a pivotal role in understanding the properties of 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid at the molecular level. Advanced quantum mechanical calculations have provided insights into its electronic structure, reactivity, and potential interactions with other molecules. These computational models are instrumental in guiding experimental designs and optimizing synthetic routes.
In conclusion, 2-(3-Chloro-4-Hydroxyphenyl)Benzoic Acid (CAS No. 1449520-79-9) is a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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